molecular formula C8H8FNO4S B2588489 Methyl 3-fluoro-4-sulfamoylbenzoate CAS No. 1204574-95-7

Methyl 3-fluoro-4-sulfamoylbenzoate

Cat. No.: B2588489
CAS No.: 1204574-95-7
M. Wt: 233.21
InChI Key: CRXQHMBTGDNISJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-4-sulfamoylbenzoate typically involves the esterification of 3-fluoro-4-sulfamoylbenzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-sulfamoylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-fluoro-4-sulfamoylbenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4-sulfamoylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Biological Activity

Methyl 3-fluoro-4-sulfamoylbenzoate is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its diverse biological effects. The presence of a fluorine atom enhances its pharmacological properties, making it an interesting candidate for drug development.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a series of assays, the compound demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from low to moderate levels.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be developed as a novel antimicrobial agent, particularly in an era of increasing antibiotic resistance .

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways.

Case Study: Anticancer Efficacy

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:

  • Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM.
  • Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's potential as an anticancer agent.

The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in critical cellular processes:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes associated with bacterial growth and cancer cell proliferation.
  • Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways related to cell survival and death.

Safety and Toxicology

Toxicological assessments have highlighted some safety concerns. This compound is classified under several categories based on its potential effects:

Toxicity Category Classification
Specific Target Organ ToxicityCategory 3
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2

These classifications indicate that while the compound shows promise as a therapeutic agent, careful consideration must be given to its safety profile during further development .

Properties

IUPAC Name

methyl 3-fluoro-4-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXQHMBTGDNISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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